
An In-depth Technical Guide to the pG106
Backbone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PG106

Cat. No.: B612409 Get Quote

For researchers, scientists, and drug development professionals working with anaerobic

bacteria, particularly Porphyromonas and Bacteroides species, the pG106 shuttle vector and

its derivatives are indispensable tools for genetic manipulation. This guide provides a

comprehensive overview of the pG106 backbone, its core features, experimental protocols for

its use, and visualizations of key workflows.

Core Features of the pG106 Vector Family
The pG106 series of shuttle vectors are designed for replication and gene expression in both

Escherichia coli and bacteria of the Porphyromonas and Bacteroides genera.[1][2] These

vectors are built upon the backbones of pUC19 and pYH420, a cryptic plasmid originally

isolated from Porphyromonas asaccharolytica.[1] This construction allows for the convenient

use of E. coli for cloning and plasmid propagation before introduction into the target anaerobic

host.

Quantitative data for common pG106 variants are summarized in the table below for easy

comparison. The primary publication by Jones et al. (2020) describes the construction and

characterization of pG106 and pG108, while Addgene provides information on commercially

available variants like pG106-KA and pG106K.[1][3][4] The discrepancy in backbone size likely

reflects the specific combination of elements in each variant.
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Feature pG106-KA pG106K pG106 (NovoPro)

Backbone Size (bp) 12,948[3] Not Specified 9,278

Vector Type
Bacterial Expression;

Shuttle vector[3]
Shuttle vector Not Specified

Backbone

Components

pUC19 and

pYH420[3]

pUC19 and

pYH420[4]
Not Specified

Bacterial Resistance

Ampicillin, Kanamycin,

Erythromycin,

Clindamycin[3]

Kanamycin,

Erythromycin (ErmF

marker)[4]

Erythromycin (ermF)

Growth Strain (E. coli) NEB Stable[3] DH5alpha[4] Not Specified

Copy Number Low Copy[3][4] Low Copy[4] Not Specified

Key Genetic Elements

ErmF, ErmAM, Kan,

Amp selection

markers[3]

ErmF, Kan selection

marker[4]

repB, mob, ermF, oriT,

ColE1 ori

Key Genetic Elements of the pG106 Backbone
The functionality of the pG106 vector is derived from its key genetic elements. A diagram of the

pG106 backbone is presented below, illustrating the arrangement of these components.
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repB
(Replication in Porphyromonas)

mob
(Mobilization)

ColE1 ori
(Replication in E. coli)

lacZα
(Blue-White Screening)

ermF
(Erythromycin Resistance)

KanR
(Kanamycin Resistance)

AmpR
(Ampicillin Resistance)

oriT
(Origin of Transfer)

Multiple Cloning Site
(within lacZα)
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Caption: Genetic map of the pG106 shuttle vector backbone.
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Experimental Protocols
Detailed methodologies for the use of pG106 in Porphyromonas gingivalis and Bacteroides

thetaiotaomicron are described by Jones et al. (2020).[1]

Plasmid Isolation from Porphyromonas and Bacteroides
Due to the high nuclease activity in many black-pigmented anaerobes, a robust plasmid

isolation protocol is crucial. The Promega Wizard Plus SV Minipreps DNA Purification System

is recommended for its ability to effectively neutralize DNases and preserve plasmid DNA.[1]

The manufacturer's protocol for spin columns should be followed.

Electroporation of P. gingivalis and B. thetaiotaomicron
A generalized workflow for the electroporation of pG106 into P. gingivalis and B.

thetaiotaomicron is outlined below. This protocol is adapted from Smith (1995) and Jones et al.

(2020).[1]

Cell Preparation Electroporation Selection and Verification

Inoculate 5 mL BHI broth with fresh bacterial plate Incubate overnight at 37°C in anaerobic chamber Inoculate 50 mL pre-warmed BHI broth Grow to OD660 of 0.5-0.6 Harvest cells by centrifugation (6,500 x g, 15 min, 4°C) Wash with 25 mL cold electroporation buffer
(10% glycerol, 1 mM MgCl2) Resuspend in 0.5 mL electroporation buffer Add 1-2 µg of pG106 plasmid DNA to 50 µL of competent cells Electroporate in a 0.2 cm cuvette

(2.5 kV, 200 Ω, 25 µF) Immediately add 1 mL BHI broth and recover for 16-24h Plate on selective BHI agar Incubate anaerobically for 5-10 days Verify transformants by colony PCR and plasmid isolation

Click to download full resolution via product page

Caption: Workflow for electroporation of pG106 into anaerobic bacteria.

Applications in Research
The pG106 shuttle vector and its derivatives have been successfully used for several molecular

cloning applications in P. gingivalis and B. thetaiotaomicron.[1]

Complementation Studies
The pG108 vector, a derivative of pG106, was used to complement an hcpR mutant strain of P.

gingivalis. The mutant strain exhibited a nitrite-sensitive phenotype, which was rescued by the
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expression of wild-type HcpR from the pG108 vector.[1] This demonstrates the utility of the

pG106 backbone for functional complementation assays.

The logical relationship of this complementation experiment is depicted below.

P. gingivalis hcpR mutant

pG108 expressing wild-type hcpR

transformed with

Nitrite-sensitive phenotype

exhibits

Wild-type phenotype (Nitrite resistant)

leads to

Click to download full resolution via product page

Caption: Logical flow of the hcpR complementation study.

Gene Expression Studies
The pG106 backbone is also suitable for gene expression studies. In one such application, the

ahpC promoter was cloned into the pG108 vector to drive the expression of a green fluorescent

reporter gene (P-glow BS2) in B. thetaiotaomicron.[1] This allowed for the monitoring of gene

expression from the ahpC promoter.

This guide provides a foundational understanding of the pG106 backbone for researchers

venturing into the genetic manipulation of Porphyromonas and Bacteroides. The versatility of

this shuttle vector system opens up numerous possibilities for studying gene function,

regulation, and pathogenesis in these important anaerobic bacteria.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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